Tubercidin

Description

An antibiotic purine ribonucleoside that readily substitutes for adenosine in the biological system, but its incorporation into DNA and RNA has an inhibitory effect on the metabolism of these nucleic acids.

This compound has been reported in Plectonema radiosum, Actinopolyspora erythraea, and other organisms with data available.

This compound is an antibiotic and adenosine analog isolated from the bacterium Streptomyces tubercidicus with potential antineoplastic activity. this compound is incorporated into DNA and inhibits polymerases, thereby inhibiting DNA replication and RNA and protein synthesis. This agent also exhibits antifungal and antiviral activities. (NCI04)

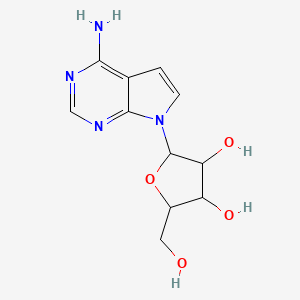

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018946 | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-33-0 | |

| Record name | Tubercidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBERCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Tubercidin from Streptomyces tubercidicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin, a pyrrolopyrimidine nucleoside antibiotic, is a secondary metabolite produced by the bacterium Streptomyces tubercidicus.[1][2] Structurally similar to adenosine, it exhibits a broad spectrum of biological activities, including potent antitumor, antiviral, antifungal, and antiparasitic properties.[1][3][4] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of this compound, presenting detailed experimental protocols and quantitative data for researchers in drug discovery and development. The document also elucidates the compound's mechanisms of action, including its influence on key cellular signaling pathways.

Discovery and Characterization

This compound was first identified as an antibiotic produced by Streptomyces tubercidicus, a species of bacteria isolated from soil in Japan.[2][5] It is a 7-deazaadenosine, meaning a carbon atom replaces the nitrogen at the 7th position of the purine ring of adenosine.[3] This structural modification makes this compound resistant to degradation by enzymes like adenosine deaminase, allowing it to persist in cells and interfere with nucleic acid and protein synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₄O₄ | [6] |

| Molecular Weight | 266.25 g/mol | [6] |

| CAS Number | 69-33-0 | [6] |

| Appearance | White crystalline solid | |

| Melting Point | 247-251 °C | |

| Solubility | Soluble in water and dimethyl sulfoxide (DMSO) |

Biosynthesis of this compound

The biosynthetic pathway of this compound in Streptomyces tubercidicus has been elucidated, revealing a series of enzymatic steps that convert guanosine triphosphate (GTP) into the final product. The pathway involves a PRPP-dependent assembly of the deazapurine nucleoside scaffold, followed by tailoring reduction and phosphohydrolysis steps.[7][8]

Key Enzymes and Genes in this compound Biosynthesis

The gene cluster responsible for this compound biosynthesis contains several key genes encoding the enzymes that catalyze the multi-step conversion of GTP.

Table 2: Key Genes and Enzymes in the this compound Biosynthetic Pathway

| Gene | Enzyme | Function | Reference |

| tubC | GTP cyclohydrolase I (GCH I) | Initiates the pathway by converting GTP. | [7] |

| tubA | CPH₄ synthase | Involved in the formation of the 7-deazapurine core. | [7] |

| tubB | CDG synthase | Catalyzes the synthesis of 7-carboxy-7-deazaguanine. | [7] |

| tubE | CDG-PRPP phosphoribosyltransferase | Utilizes phosphoribosylpyrophosphate (PRPP) and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold. | [7][8] |

| tubD | NADPH-dependent reductase | Catalyzes an irreversible reductive deamination step. | [7][8] |

| tubG | Nudix hydrolase | Responsible for the final tailoring hydrolysis step to produce this compound. | [7][8] |

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound from GTP.

Experimental Protocols

Fermentation of Streptomyces tubercidicus

This protocol describes the cultivation of S. tubercidicus for the production of this compound.

Materials:

-

Streptomyces tubercidicus NBRC 13090 strain

-

Tryptic Soy Broth (TSB) medium

-

Fermentation medium:

-

Glucose: 20 g/L

-

Soluble starch: 30 g/L

-

Corn steep liquor: 10 g/L

-

Soybean meal: 10 g/L

-

Peptone: 5 g/L

-

NaCl: 2 g/L

-

CaCO₃: 5 g/L

-

pH adjusted to 7.0

-

-

Shaking incubator

-

Centrifuge

Procedure:

-

Inoculate a starter culture of S. tubercidicus in 50 mL of TSB medium.

-

Incubate the starter culture at 28°C for 2 days with shaking at 180 rpm.

-

Transfer 2% (v/v) of the starter culture to 1 L of fermentation medium in a 2 L baffled flask.

-

Incubate the fermentation culture at 28°C for 5 days with shaking at 180 rpm.[7]

-

After 5 days, harvest the fermentation broth by centrifugation at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.

Isolation and Purification of this compound

This protocol outlines the extraction and purification of this compound from the fermentation broth.

Materials:

-

Fermentation supernatant

-

Oxalic acid

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

Sephadex LH-20 (for size-exclusion chromatography)

-

Methanol

-

Chloroform

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

Procedure:

-

Extraction:

-

Adjust the pH of the collected supernatant to 3.0 by adding oxalic acid.[7]

-

Extract the acidified supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Prepare a silica gel column equilibrated with chloroform.

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise gradient of methanol in chloroform (e.g., 0% to 20% methanol).

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing this compound and concentrate.

-

-

Sephadex LH-20 Chromatography:

-

Dissolve the partially purified product in methanol.

-

Load the solution onto a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions.

-

Monitor fractions for this compound and pool the pure fractions.

-

-

Final Purification and Verification:

-

Further purify the pooled fractions by preparative HPLC if necessary.

-

Verify the purity and identity of the final product using LC-MS and NMR spectroscopy.[7]

-

Experimental Workflow Diagram

Caption: Experimental workflow for this compound isolation.

Biological Activity and Quantitative Data

This compound exhibits a wide range of biological activities against various pathogens and cancer cell lines.

Table 3: In Vitro Biological Activity of this compound

| Target Organism/Cell Line | Activity Metric | Value | Reference |

| Streptococcus faecalis | IC₅₀ | 0.02 µM | [4] |

| Mycobacterium tuberculosis (drug-sensitive) | MIC | 0.25-2 µg/mL | |

| Mycobacterium tuberculosis (MDR) | MIC | 0.5-4 µg/mL | |

| Candida albicans | Antifungal Activity | Active | [7] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Antiviral Activity | Potent | [9] |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Antiviral Activity | Strong | [10] |

| Human Epithelioid Carcinoma (H.Ep.-2) cells | IC₅₀ (Cytotoxicity) | Varies by cell line |

Mechanism of Action

This compound's biological effects are primarily due to its structural analogy to adenosine, allowing it to be incorporated into DNA and RNA, thereby disrupting nucleic acid metabolism and inhibiting polymerases.[3] After cellular uptake, it is phosphorylated by adenosine kinase to its active mono-, di-, and triphosphate forms.[3]

Activation of Innate Immune Signaling

This compound has been shown to activate the RIG-I/NF-κB signaling pathway, leading to the production of type I interferons and inflammatory cytokines, which contributes to its antiviral activity.[10]

Caption: this compound-mediated activation of RIG-I/NF-κB.

Disruption of Nuclear Speckles

This compound is also known to disrupt the function of nuclear speckles (NSs), which are subnuclear structures involved in mRNA splicing and processing.[1][3] This disruption can lead to the degradation of poly(A)+ RNAs and may contribute to its cytotoxic and apoptotic effects.[1][3]

Caption: this compound's effect on nuclear speckles.

Conclusion

This compound remains a compound of significant interest due to its potent and diverse biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs with improved therapeutic indices. The detailed protocols provided in this guide for the fermentation, isolation, and purification of this compound will aid researchers in obtaining this valuable compound for further investigation into its therapeutic potential. Understanding its mechanisms of action, particularly its effects on innate immunity and RNA processing, provides a foundation for the rational design of new drugs targeting these pathways. Further research is warranted to explore the full clinical potential of this compound and its derivatives.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.biologists.com [journals.biologists.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Nuclear Speckles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of the this compound biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nuclear speckles: molecular organization, biological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Tubercidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin (7-deazaadenosine) is a potent nucleoside antibiotic with a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic properties. Its therapeutic potential, however, is curtailed by significant host cell toxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action. A product of Streptomyces tubercidicus, this adenosine analog exerts its effects through a multi-pronged approach involving metabolic activation, disruption of nucleic acid and protein synthesis, and modulation of key cellular signaling pathways. Understanding these intricate mechanisms is paramount for the rational design of less toxic and more effective this compound-based therapeutics.

Metabolic Activation: The Genesis of a Potent Antimetabolite

This compound is a prodrug that requires intracellular phosphorylation to exert its biological effects. Upon entry into the cell, facilitated by nucleoside transporters, this compound is recognized as a substrate by adenosine kinase (ADK).[1] This enzyme catalyzes the initial and rate-limiting step in its activation, converting this compound to this compound 5'-monophosphate (TuMP). Subsequent phosphorylation events, mediated by cellular kinases, lead to the formation of this compound 5'-diphosphate (TuDP) and the active form, this compound 5'-triphosphate (TuTP).[1]

The efficiency of this bioactivation pathway is a critical determinant of this compound's potency. The structural similarity of this compound to adenosine allows it to effectively compete with the natural substrate for the active site of adenosine kinase.

Disruption of Core Cellular Processes

Once converted to its triphosphate form, this compound triphosphate (TuTP) acts as a potent adenosine triphosphate (ATP) analog, leading to widespread disruption of fundamental cellular processes.

Incorporation into Nucleic Acids and Inhibition of Synthesis

TuTP is readily utilized by cellular polymerases as a substrate for both DNA and RNA synthesis.[2] Its incorporation into growing nucleic acid chains, however, has profound consequences. The absence of the nitrogen atom at position 7 of the purine ring in this compound alters the hydrogen bonding potential and the overall structure of the nucleic acid. This can lead to chain termination and the inhibition of both DNA replication and RNA transcription.[1]

Furthermore, the presence of this compound within RNA transcripts can impair subsequent RNA processing and protein synthesis.[3] Studies have shown that this compound-containing messenger RNA (mRNA) can be less efficient in directing protein synthesis.

Interference with Protein Synthesis

Beyond its effects on transcription, this compound can also directly interfere with protein synthesis. It has been reported to inhibit the synthesis of specific viral proteins, such as the non-structural protein 2 (nsp2) of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), which is crucial for the formation of the viral replication and transcription complex.[3][4] This suggests a targeted effect on the translational machinery or on the stability of certain viral proteins.

Disruption of RNA Processing and Nuclear Speckle Integrity

A key and visually striking effect of this compound is its ability to disrupt the organization of nuclear speckles. Nuclear speckles are dynamic subnuclear structures enriched in pre-mRNA splicing factors and are critical for efficient RNA processing.[5][6] Treatment with this compound leads to the condensation and enlargement of these speckles, as visualized by the localization of marker proteins like SC35 (SRSF2).[2][7][8] This is accompanied by the delocalization of poly(A)+ RNA from these structures.[2][5] The disruption of nuclear speckle integrity is thought to contribute to altered pre-mRNA splicing and the overall cytotoxic effects of the drug.[5]

Enzyme Inhibition: A Broader Spectrum of Targets

In addition to its role as a fraudulent nucleotide, this compound and its phosphorylated metabolites act as inhibitors of several key enzymes.

| Enzyme Target | Inhibitor | IC50 | Organism/System |

| Adenosine Kinase | 5-Iodothis compound | 26 nM | Rat Brain |

| Phosphoglycerate Kinase | This compound triphosphate | 7.5 µM | Trypanosoma brucei (recombinant) |

| Casein Kinase I | 5-Iodothis compound | 0.4 µM | - |

| Protein Kinase C | 5-Iodothis compound | 0.4 µM | - |

| ERK2 | 5-Iodothis compound | 0.525 µM | - |

| S-adenosyl-L-homocysteine (SAH) Hydrolase | Aristeromycin (related adenosine analog) | 0.2 µM | Mycobacterium tuberculosis |

Table 1: Quantitative Data on Enzyme Inhibition by this compound and its Analogs. Data compiled from multiple sources.[9][10][11][12]

The inhibition of adenosine kinase by this compound analogs highlights a feedback mechanism where the drug can regulate its own activation.[13][14] Inhibition of phosphoglycerate kinase disrupts glycolysis, a critical metabolic pathway, particularly in organisms like Trypanosoma brucei.[11] Furthermore, the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase can disrupt cellular methylation reactions, which are vital for a multitude of biological processes.

Modulation of Antiviral and Innate Immune Signaling

This compound exhibits broad-spectrum antiviral activity against a range of RNA viruses.[4][15] Its antiviral mechanism is multifaceted, involving:

-

Inhibition of Viral Entry, Replication, and Release: this compound can interfere with multiple stages of the viral life cycle.[3]

-

Inhibition of Viral Polymerase: The triphosphate form of this compound acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination of the nascent viral RNA.[1]

-

Activation of Innate Immunity: this compound has been shown to activate the RIG-I/NF-κB signaling pathway.[3] RIG-I is a key pattern recognition receptor that detects viral RNA in the cytoplasm. Its activation triggers a downstream signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to an antiviral state in the host cell.

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cytotoxicity and Cell Viability Assays

Objective: To determine the concentration of this compound that is toxic to cells (CC50).

-

MTT/MTS Assay:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.[16][17][18][19]

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Antiviral Activity Assays

Objective: To determine the effective concentration of this compound that inhibits viral replication (EC50).

-

Plaque Reduction Assay:

-

Seed host cells in 6- or 12-well plates to form a confluent monolayer.

-

Infect the cells with a known amount of virus in the presence of serial dilutions of this compound.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict viral spread.

-

Incubate the plates until visible plaques (zones of cell death) are formed.

-

Stain the cells (e.g., with crystal violet) and count the number of plaques.

-

The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[20]

-

-

Viral Yield Reduction Assay:

-

Infect cells with the virus in the presence of varying concentrations of this compound.

-

After one or more replication cycles, harvest the cell culture supernatant.

-

Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.

-

The EC50 is the concentration that reduces the viral yield by 50%.[20]

-

Analysis of Nuclear Speckle Condensation

Objective: To visualize and quantify the effect of this compound on nuclear speckle morphology.

-

Immunofluorescence Microscopy:

-

Grow cells on coverslips and treat with this compound for the desired time.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against a nuclear speckle marker protein, such as SC35 (SRSF2).[7]

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

Quantify changes in speckle number, size, and intensity using image analysis software (e.g., ImageJ).[7]

-

Adenosine Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound or its analogs on adenosine kinase activity.

-

ADP-Glo™ Kinase Assay (Promega):

-

Prepare serial dilutions of the test compound (e.g., 5-Iodothis compound).

-

In a 384-well plate, add the test compound, recombinant human adenosine kinase, and adenosine.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at 30°C.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 value from the dose-response curve.[21]

-

Conclusion and Future Directions

This compound's mechanism of action is a complex interplay of metabolic activation, interference with fundamental cellular processes, and modulation of signaling pathways. Its ability to act as an adenosine analog allows it to be readily incorporated into cellular metabolism, leading to a cascade of disruptive events. While its broad-spectrum activity is promising, its clinical utility is hampered by significant toxicity.

Future research should focus on the development of this compound analogs with improved therapeutic indices. This could involve modifications that enhance selective uptake by target cells (e.g., cancer cells or virus-infected cells) or that alter the metabolic stability and substrate specificity for various enzymes. A deeper understanding of the structural basis for its interaction with its various targets will be crucial for the rational design of next-generation this compound-based drugs with enhanced efficacy and reduced toxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. Uncoupling of nucleo-cytoplasmic RNA export and localization during stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug repurposing screens identify this compound as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a chemical inhibitor for nuclear speckle formation: implications for the function of nuclear speckles in regulation of alternative pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a chemical inhibitor for nuclear speckle formation: Implications for the function of nuclear speckles in regulation of alternative pre-mRNA splicing (Journal Article) | OSTI.GOV [osti.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Identification of 5-Iodothis compound as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. The adenosine analog this compound inhibits glycolysis in Trypanosoma brucei as revealed by an RNA interference library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structures of Mycobacterium tuberculosis S-adenosyl-L-homocysteine hydrolase in ternary complex with substrate and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of 5-iodothis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diarylthis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Hydroxymethylthis compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. broadpharm.com [broadpharm.com]

- 19. protocols.io [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Tubercidin: A Structural Analogue of Adenosine with Potent Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Tubercidin (7-deazaadenosine) is a naturally occurring nucleoside antibiotic that serves as a close structural analogue of adenosine.[1] This key structural modification—the substitution of nitrogen at the 7th position of the purine ring with a carbon—confers unique biochemical properties, including resistance to enzymatic degradation, which underpins its potent and broad-spectrum biological activities.[1] After being anabolized to its nucleotide forms within the cell, this compound interferes with fundamental cellular processes, including nucleic acid synthesis and signal transduction, by mimicking endogenous adenosine nucleotides.[1][2] This guide provides a detailed examination of this compound's structure in relation to adenosine, its mechanism of action, relevant signaling pathways, and key experimental protocols for its study.

Structural Comparison: this compound and Adenosine

The defining structural feature of this compound is the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, forming a pyrrolo[2,3-d]pyrimidine base instead of a purine base.[1] This seemingly minor alteration has profound implications for its biological stability and function. While it retains the essential hydrogen-bonding faces required to mimic adenosine in base-pairing and enzyme recognition, the C-N glycosidic bond and the ribose moiety are identical to adenosine.[1][3]

Caption: Chemical structures of Adenosine and this compound, highlighting the N7 to C7 substitution.

Biochemical Consequences of Structural Modification

The 7-deaza modification makes this compound resistant to degradation by key enzymes in the purine salvage pathway, such as adenosine deaminase (ADA) and adenosine phosphorylase.[1] This resistance allows this compound to persist longer within cells, enhancing its ability to interfere with adenosine-dependent processes.

However, its structural similarity allows it to be recognized by other enzymes. Crucially, this compound is a substrate for adenosine kinase (AK), which phosphorylates it to this compound 5'-monophosphate (TuMP).[1][4] This is the first step in its metabolic activation, as TuMP is subsequently converted to di- and triphosphate forms (TuDP and TuTP) by other cellular kinases.[1]

Table 1: Comparative Biological Properties and Cytotoxicity

| Compound | Key Structural Feature | Substrate for Adenosine Deaminase | Substrate for Adenosine Kinase | Cytotoxicity (CC50) |

| Adenosine | Purine (N7) | Yes | Yes | Not applicable |

| This compound | 7-Deazapurine (C7) | No[1] | Yes[1] | 0.15 µM (72h, in HCV replicon system)[5] |

Mechanism of Action and Interference with Adenosine Signaling

This compound's biological effects are multifaceted, stemming primarily from its ability to act as an adenosine antimetabolite.

Disruption of Nucleic Acid Synthesis

Once converted to its triphosphate form (TuTP), this compound becomes a substrate for RNA and DNA polymerases.[1] The incorporation of TuTP into nascent RNA and DNA chains disrupts the normal processes of transcription and replication, leading to cytotoxic effects.[1][2] This inhibition of nucleic acid synthesis is a primary mechanism behind its potent anticancer and antiviral activities.[6][][8]

Caption: Metabolic activation of this compound and its subsequent disruption of nucleic acid synthesis.

Interference with Adenosine Signaling

Extracellular adenosine is a critical signaling molecule that modulates cellular function by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[9] These receptors are coupled to different G proteins, which in turn regulate the activity of adenylyl cyclase (AC) and the intracellular concentration of the second messenger, cyclic AMP (cAMP).[9][10]

-

A1 and A3 Receptors: Typically couple to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase and decrease cAMP levels.[9]

-

A2A and A2B Receptors: Couple to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.[9]

While this compound itself is primarily studied for its intracellular effects, its structural similarity to adenosine suggests a potential to interact with these signaling pathways, either directly or through its metabolites. The disruption of adenosine homeostasis by inhibiting adenosine kinase or other enzymes can also indirectly affect the availability of adenosine for receptor activation.[11]

Caption: Simplified overview of the Gs-coupled adenosine receptor signaling pathway.

Quantitative Biological Data

This compound and its derivatives have been evaluated across numerous biological assays. The following tables summarize key quantitative data for its activity as an inhibitor of cell growth and specific enzymes.

Table 2: Anticancer and Antiviral Activity of this compound and Analogues

| Compound | Target/Assay | Cell Line / Virus | Activity Metric | Value | Reference |

| This compound | Cell Growth Inhibition | L-1210 Leukemia | ID50 | >0.1 µg/mL | [12] |

| Toyocamycin | Cell Growth Inhibition | L-1210 Leukemia | ID50 | 0.006 µg/mL | [12] |

| 5-Iodothis compound | Antiseizure Activity | Rat MES Model | ED50 | >25 mg/kg | [13] |

| 3'-Deoxythis compound | Antitrypanosomal | T. b. brucei | EC50 | 7.9 nM | [14] |

| HMTU | Antiviral Activity | Dengue Virus (DENV) | EC50 | 0.14 µM | [15] |

| HMTU | Antiviral Activity | Zika Virus (ZIKV) | EC50 | 0.17 µM | [15] |

| HMTU | Antiviral Activity | SARS-CoV-2 | EC50 | 0.33 µM | [15] |

HMTU: 5-Hydroxymethylthis compound

Table 3: Inhibition of Adenosine Kinase (AK) by this compound Analogues

| Compound | Enzyme Source | Activity Metric | Value (µM) | Reference |

| 5'-Amino-5'-deoxy-5-iodothis compound | Recombinant Human AK | IC50 | 0.0006 | [13] |

| 5-Iodothis compound | Guinea-pig brain AK | IC50 | Potent Inhibitor | [11] |

| 5'-Deoxy-5-iodothis compound | Guinea-pig brain AK | IC50 | Most Potent Inhibitor (in series) | [11] |

Key Experimental Protocols

Characterizing the interaction of compounds like this compound with adenosine receptors and signaling pathways requires specific biochemical and cell-based assays.

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the adenosine receptor subtype of interest (e.g., HEK293 cells stably expressing human A2A receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a membrane fraction via differential centrifugation.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

50 µL of binding buffer containing increasing concentrations of the unlabeled test compound (e.g., this compound).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]CGS-21680 for A2A receptors) at a concentration near its dissociation constant (Kd).

-

100 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Non-Specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA) is used to determine non-specific binding.[16]

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[16]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Brandel GF/B). This separates the receptor-bound radioligand from the unbound ligand.[16]

-

Washing: Wash the filters rapidly with ice-cold binding buffer to remove any remaining non-specifically bound radioligand.[17]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[18]

Caption: Standard workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay

This assay measures a compound's functional effect (agonist or antagonist) on Gs or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Plate cells stably expressing the receptor of interest (e.g., CHO cells with human A2A receptor) in 24- or 96-well plates and grow to near confluency.[16]

-

Pre-incubation: Wash the cells with a suitable buffer (e.g., DMEM/HEPES). Pre-incubate the cells for 15-30 minutes with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent the degradation of cAMP.[18]

-

Compound Addition:

-

Antagonist Mode: Add increasing concentrations of the test compound and incubate for 15-30 minutes. Then, add a fixed, sub-maximal concentration of a known reference agonist (e.g., NECA).

-

Agonist Mode: Add increasing concentrations of the test compound directly.

-

-

Incubation: Incubate the plate at 37°C for an additional 15-60 minutes to allow for cAMP production.[16][18]

-

Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or LANCE.[18][19]

-

Data Analysis: Plot the measured cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

This compound's structural relationship to adenosine makes it a powerful tool for probing biological systems and a potent therapeutic agent. Its resistance to degradation and subsequent incorporation into nucleic acids form the basis of its broad cytotoxicity against cancer cells, viruses, and parasites.[1][20] However, this same lack of selectivity is responsible for its significant host toxicity, which has limited its clinical applications.[21]

Future research is focused on creating derivatives of this compound that retain the potent biological activity but exhibit an improved safety profile.[4][12] Modifications at the C5 position of the pyrrolo[2,3-d]pyrimidine ring or on the ribose sugar have shown promise in increasing selectivity and therapeutic index.[12][15] A thorough understanding of its structure, mechanism of action, and interaction with adenosine signaling pathways is critical for the rational design of next-generation nucleoside analogues for therapeutic use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. This compound | C11H14N4O4 | CID 6245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria - Video | Study.com [study.com]

- 8. mdpi.com [mdpi.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]

- 11. Inhibition of adenosine kinase and adenosine uptake in guinea-pig CNS tissue by halogenated this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of C-5 substituted this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diarylthis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combining this compound and cordycepin scaffolds results in highly active candidates to treat late-stage sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxymethylthis compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. innoprot.com [innoprot.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound enhances apoptosis in serum-starved and hypoxic mouse cardiomyocytes by inducing nuclear speckle condensation - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Tubercidin in Streptomyces Species: A Technical Guide

Abstract

Tubercidin (7-deazaadenosine) is a potent nucleoside antibiotic with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties. Produced by various Streptomyces species, most notably Streptomyces tubercidicus, its unique 7-deazapurine core has attracted significant scientific interest. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic transformations, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, antibiotic discovery, and metabolic engineering. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the biosynthetic enzymes, and visualizes the intricate molecular pathways involved.

Introduction

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of nucleoside antibiotics, which are characterized by the replacement of the N-7 atom of the purine ring with a carbon atom. This structural modification is key to its biological activity, as it mimics adenosine and can be incorporated into nucleic acids, leading to the inhibition of essential cellular processes. The elucidation of its biosynthetic pathway has been a significant step towards understanding how this unique scaffold is constructed in nature and opens avenues for the bioengineering of novel, more potent analogues. The biosynthetic gene cluster for this compound (tub) was identified and characterized in Streptomyces tubercidicus NBRC 13090, revealing a fascinating enzymatic cascade that transforms a primary metabolite, guanosine triphosphate (GTP), into the final product.[1][2]

The this compound Biosynthetic Gene Cluster (tub)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated tub, which has been identified and characterized from Streptomyces tubercidicus NBRC 13090. In silico analysis of the tub gene cluster has revealed the presence of several open reading frames (ORFs) encoding the enzymes responsible for the construction of the 7-deazapurine core, its attachment to a ribose moiety, and subsequent chemical modifications.

Table 1: Genes and Proposed Functions in the this compound (tub) Biosynthetic Gene Cluster

| Gene | Proposed Function of Encoded Protein | Homology/Evidence |

| tubA | 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) synthase | Homologous to ToyB in toyocamycin biosynthesis. |

| tubB | Radical S-adenosyl-L-methionine (SAM) enzyme, 7-carboxy-7-deazaguanine (CDG) synthase | Homologous to QueE/ToyC, involved in ring contraction. |

| tubC | GTP cyclohydrolase I (GCH I) | Homologous to ToyD in toyocamycin biosynthesis. |

| tubD | NADPH-dependent reductase | Biochemically characterized; catalyzes reductive deamination.[1] |

| tubE | 7-carboxy-7-deazaguanine-phosphoribosylpyrophosphate (CDG-PRPP) phosphoribosyltransferase | Biochemically characterized; couples the deazapurine core to the ribose moiety.[1][2] |

| tubF | UbiD family decarboxylase | High similarity to prFMN-dependent decarboxylases. |

| tubG | Nudix hydrolase | Biochemically characterized; performs the final dephosphorylation step.[1] |

| tubH | Carbohydrate kinase family protein | Putative role in phosphorylation. |

| tubI | Major Facilitator Superfamily (MFS) transporter | Likely involved in the export of this compound. |

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the primary metabolite GTP and proceeds through a series of enzymatic reactions to form the final 7-deazaadenosine structure. The pathway can be broadly divided into three key stages: formation of the 7-deazapurine intermediate, ribosylation and modification, and final tailoring steps.

Stage 1: Formation of 7-carboxy-7-deazaguanine (CDG)

The initial steps of this compound biosynthesis are dedicated to the formation of the 7-deazapurine core, specifically 7-carboxy-7-deazaguanine (CDG). This process is analogous to the biosynthesis of other 7-deazapurine-containing natural products like toyocamycin and queuosine. It involves a three-enzyme cascade:

-

GTP Cyclohydrolase I (TubC): The pathway is initiated by TubC, which catalyzes the conversion of GTP to 7,8-dihydroneopterin-3'-triphosphate (H2NTP).

-

CPH4 Synthase (TubA): The intermediate H2NTP is then acted upon by TubA to form 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).

-

CDG Synthase (TubB): The final step in the formation of the deazapurine core is catalyzed by TubB, a radical SAM enzyme. TubB facilitates a radical-mediated ring contraction to produce 7-carboxy-7-deazaguanine (CDG).

Stage 2: Ribosylation and Intermediate Modifications

Once the CDG core is synthesized, it is coupled to a ribose moiety and undergoes further modifications:

-

CDG-PRPP Phosphoribosyltransferase (TubE): TubE catalyzes the crucial step of attaching the CDG core to a phosphoribosyl pyrophosphate (PRPP) molecule, forming a deazapurine nucleoside monophosphate analog.[1][2]

-

Decarboxylation (TubF): The carboxyl group at position 7 of the deazapurine ring is then removed by the putative decarboxylase TubF.

Stage 3: Final Tailoring Steps

The final steps in the pathway involve reduction and dephosphorylation to yield this compound:

-

NADPH-dependent Reductase (TubD): TubD, an NADPH-dependent reductase, catalyzes a reductive deamination reaction on the modified deazapurine nucleoside intermediate.[1]

-

Nudix Hydrolase (TubG): The terminal step is a dephosphorylation reaction catalyzed by the Nudix hydrolase TubG, which removes the phosphate group from the ribose moiety to produce the final active antibiotic, this compound.[1]

Caption: The biosynthetic pathway of this compound from GTP.

Quantitative Data

While extensive biochemical characterization of the Tub enzymes has been reported, specific enzyme kinetic parameters and production yields from heterologous expression are not consistently presented in a standardized tabular format in the primary literature. The following tables summarize the available information and highlight areas where further quantitative studies are needed.

Table 2: Heterologous Production of this compound

| Host Strain | Expression System | Production Detected | Quantitative Yield | Reference |

| Streptomyces coelicolor M1154 | Cosmid 12G4 containing the tub cluster | Yes | Data not available in cited literature | |

| Streptomyces coelicolor M1152 | - | Data not available in cited literature | Data not available in cited literature | - |

Table 3: Biochemical Properties of Key this compound Biosynthetic Enzymes

| Enzyme | Substrate(s) | Product(s) | Cofactor/Requirements | Kinetic Parameters (Km, kcat, Vmax) | Reference |

| TubD | 7-deazaguanosine-5'-monophosphate analog | 7-deazainosine-5'-monophosphate analog | NADPH, K+ | Data not available in cited literature | |

| TubE | 7-carboxy-7-deazaguanine (CDG), PRPP | CDG-ribose-5'-monophosphate analog | Mg2+ | Data not available in cited literature | [1][2] |

| TubG | This compound-5'-monophosphate (putative) | This compound, Pi | Co2+ (preferred) | Data not available in cited literature | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway. These protocols are synthesized from the methods described in the primary literature.

Heterologous Expression of the tub Gene Cluster in Streptomyces coelicolor

This protocol describes the transfer and expression of the this compound gene cluster in a heterologous Streptomyces host.

Objective: To produce this compound in a genetically tractable host for pathway elucidation and yield improvement.

Materials:

-

Escherichia coli ET12567/pUZ8002 (donor strain)

-

Streptomyces coelicolor M1154 (recipient strain)

-

Cosmid containing the tub gene cluster (e.g., 12G4)

-

ISP4 medium

-

TSB medium

-

Fermentation medium (20 g/L glucose, 30 g/L soluble starch, 10 g/L corn steep liquor, 10 g/L soybean meal, 5 g/L peptone, 2 g/L NaCl, 5 g/L CaCO3, pH 7.0)

-

Nalidixic acid, Apramycin

Procedure:

-

Conjugation: Introduce the tub gene cluster-containing cosmid into S. coelicolor M1154 from E. coli ET12567/pUZ8002 via intergeneric conjugation on ISP4 medium.

-

Selection: Overlay the conjugation plates with nalidixic acid to select against the E. coli donor and apramycin to select for S. coelicolor exconjugants.

-

Seed Culture: Inoculate a single colony of the recombinant S. coelicolor strain into 50 mL of TSB medium and incubate at 28°C with shaking at 180 rpm for 2 days.

-

Fermentation: Inoculate 100 mL of fermentation medium with 2 mL (2% v/v) of the seed culture.

-

Incubation: Incubate the fermentation culture at 28°C with shaking at 180 rpm for 5-7 days.

-

Extraction and Analysis: Acidify the fermentation broth to pH 3.0 with oxalic acid. Centrifuge to remove cell debris. Analyze the supernatant for this compound production using HPLC and LC-MS.

Caption: Experimental workflow for heterologous expression of this compound.

In Vitro Assay for TubD (NADPH-dependent Reductase)

Objective: To biochemically confirm the NADPH-dependent reductase activity of TubD.

Materials:

-

Purified His-tagged TubD enzyme

-

Substrate (7-deazaguanosine-5'-monophosphate analog, compound 2 in Liu et al., 2018)

-

NADPH

-

NADH (for specificity control)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing KCl)

-

HPLC and LC-MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the substrate, NADPH (or NADH), and reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding purified TubD enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Quenching: Stop the reaction by adding a quenching agent (e.g., methanol or acetonitrile).

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC and LC-MS to detect the product (compound 3 in Liu et al., 2018) and confirm its mass.

-

Controls: Perform negative controls lacking the enzyme, lacking NADPH, and substituting NADPH with NADH to demonstrate dependency and specificity.

In Vitro Assay for TubE (CDG-PRPP Phosphoribosyltransferase)

Objective: To demonstrate the phosphoribosyltransferase activity of TubE.

Materials:

-

Purified His-tagged TubE enzyme

-

7-carboxy-7-deazaguanine (CDG)

-

Phosphoribosyl pyrophosphate (PRPP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2)

-

HPLC and LC-MS system

Procedure:

-

Reaction Setup: Combine CDG, PRPP, and reaction buffer in a microcentrifuge tube.

-

Enzyme Addition: Start the reaction by adding purified TubE.

-

Incubation: Incubate at an optimal temperature for a specific duration.

-

Quenching: Terminate the reaction by heat inactivation or addition of an organic solvent.

-

Analysis: Analyze the reaction mixture by HPLC and LC-MS to identify the formation of the glycosylated product.

-

Controls: Run control reactions without the enzyme and without each of the substrates (CDG and PRPP) to ensure the observed product is enzyme- and substrate-dependent.

In Vitro Assay for TubG (Nudix Hydrolase)

Objective: To verify the dephosphorylating activity of TubG.

Materials:

-

Purified His-tagged TubG enzyme

-

Substrate (e.g., this compound-5'-monophosphate or a suitable analog like AMP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Divalent metal ions (e.g., CoCl2, MgCl2, MnCl2)

-

HPLC system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the substrate, reaction buffer, and a divalent metal ion (Co2+ is reported to be preferred).[1]

-

Enzyme Addition: Initiate the reaction with purified TubG.

-

Incubation: Incubate at an optimal temperature.

-

Quenching: Stop the reaction.

-

Analysis: Analyze the reaction by HPLC to monitor the conversion of the phosphorylated substrate to its dephosphorylated product (this compound).

-

Controls: Include a no-enzyme control and test the activity with different divalent cations to determine metal preference.

Regulation of this compound Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory proteins. While the specific regulatory mechanism for the tub gene cluster has not been fully elucidated, it is likely governed by principles common to other Streptomyces secondary metabolite pathways.

Key Regulatory Elements in Streptomyces :

-

Cluster-situated regulators (CSRs): Many antibiotic biosynthetic gene clusters contain their own regulatory genes, often of the Streptomyces antibiotic regulatory protein (SARP) family, which act as pathway-specific activators. An in-silico analysis of the tub cluster did not reveal a canonical SARP-family regulator within the cluster.

-

Global Regulators: The expression of biosynthetic gene clusters is also controlled by global regulators that respond to nutritional and environmental signals, such as nutrient limitation, phosphate starvation, and cell density.

-

Feedback Regulation: There is evidence to suggest that the this compound biosynthetic pathway is subject to feedback inhibition. Studies have shown that the addition of adenine and histidine to the culture medium of S. tubercidicus can decrease this compound production. This suggests that the purine and histidine biosynthetic pathways, which are interconnected with the this compound pathway through common precursors, can influence the final yield of the antibiotic.

Caption: A proposed regulatory network for this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthetic pathway in Streptomyces tubercidicus has provided a detailed molecular blueprint for the production of this important antibiotic. The identification of the tub gene cluster and the characterization of the key enzymes involved have laid the groundwork for future research in several areas. The heterologous expression of the pathway offers a platform for improving this compound titers through metabolic engineering and for generating novel analogues through combinatorial biosynthesis. Further investigation into the regulatory networks governing the expression of the tub cluster will be crucial for unlocking its full biosynthetic potential. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore and exploit the fascinating biochemistry of this compound.

References

The Biological Activities of Tubercidin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analog of adenosine, has garnered significant scientific interest for over half a century due to its potent and broad-spectrum biological activities.[1] Isolated from Streptomyces tubercidicus, this natural product and its synthetic derivatives have demonstrated compelling anticancer, antiviral, and antiparasitic properties.[2][3] This technical guide provides a comprehensive overview of the core biological activities of this compound and its derivatives, detailing its mechanisms of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's biological effects stem from its structural similarity to adenosine, allowing it to act as an antimetabolite.[1][4][5] The replacement of the N-7 nitrogen of the purine ring with a carbon atom makes it resistant to degradation by adenosine deaminase, thereby prolonging its intracellular half-life.[6]

Incorporation into Nucleic Acids and Inhibition of Polymerases

Upon cellular uptake via nucleoside transporters, this compound is phosphorylated by adenosine kinase to its mono-, di-, and triphosphate forms.[1] These active metabolites, particularly this compound triphosphate (TuTP), mimic adenosine triphosphate (ATP) and are incorporated into nascent DNA and RNA chains by polymerases. This incorporation disrupts the normal process of nucleic acid synthesis, leading to chain termination and inhibition of DNA replication and RNA transcription.[7]

Enzyme Inhibition

This compound and its derivatives are known to inhibit several key enzymes involved in cellular metabolism:

-

Adenosine Kinase (AK): By inhibiting AK, this compound can disrupt the purine salvage pathway.[8][9]

-

S-adenosylhomocysteine Hydrolase (SAHH): Inhibition of SAHH leads to the accumulation of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of methyltransferases. This disruption of methylation reactions affects a wide range of cellular processes, including gene expression and signal transduction.

-

Phosphoglycerate Kinase (PGK): In parasitic organisms like Trypanosoma brucei, this compound triphosphate has been shown to inhibit phosphoglycerate kinase, a key enzyme in the glycolytic pathway, thereby disrupting the parasite's primary energy source.[10][11][12][13]

Modulation of Signaling Pathways

Recent studies have elucidated this compound's ability to modulate specific cellular signaling pathways, contributing to its antiviral effects:

-

RIG-I/NF-κB Pathway: this compound has been shown to activate the RIG-I-like receptor (RLR) signaling pathway, leading to the downstream activation of NF-κB. This results in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the innate immune response against viral infections.[14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anticancer, antiviral, and enzyme inhibitory activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and Its Derivatives (IC50 values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | DMS 53 (SCLC) | 0.19 | [1] |

| This compound | DMS 114 (SCLC) | 0.14 | [1] |

| This compound | A549 (Lung Carcinoma) | 9.54 | [15] |

| This compound | MCF-7 (Breast Cancer) | 4.95 | [16] |

| This compound | MDA-MB-231 (Breast Cancer) | 13.84 | [16] |

| Toyocamycin | L-1210 (Leukemia) | 0.006 | [17] |

| 4-N-Benzylthis compound | Various | Micromolar concentrations | [18] |

| C8 (Pyrrolyl Benzohydrazide Derivative) | A549 (Lung Carcinoma) | 9.54 | [15] |

| C18 (Pyrrolyl Benzohydrazide Derivative) | A549 (Lung Carcinoma) | 10.38 | [15] |

Table 2: Antiviral Activity of this compound and Its Derivatives (EC50/IC50 values)

| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| This compound | Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 0.2487 | [19] |

| This compound | SARS-CoV-2 | VeroE6/TMPRSS2 | 1.2 | [6] |

| 5-hydroxymethylthis compound (HMTU) | SARS-CoV-2 | VeroE6/TMPRSS2 | 0.45 | [6] |

| HMTU | Human Coronavirus OC43 (HCoV-OC43) | MRC-5 | 0.378 | [6] |

| HMTU | Human Coronavirus 229E (HCoV-229E) | MRC-5 | 0.528 | [6] |

| 5-(1-Hydroxyethyl)this compound | Coxsackie B4 virus | In vivo (mice) | - | [17] |

| 5-(1-Methoxyethyl)this compound | Coxsackie B4 virus | In vivo (mice) | - | [17] |

Table 3: Enzyme Inhibition by this compound and Its Derivatives (Ki/IC50 values)

| Compound/Derivative | Enzyme | Ki/IC50 | Reference |

| 5'-hydroxyl-5-iodothis compound analogue | Adenosine Kinase (human placental) | 80 nM (Ki) | [20] |

| 5'-amino-5-iodothis compound analogue | Adenosine Kinase (human placental) | 150 nM (Ki) | [20] |

| This compound triphosphate | Phosphoglycerate Kinase (T. brucei) | 7.5 µM (IC50) | [21] |

| Adenosine | S-adenosylhomocysteine hydrolase (bovine kidney) | 3 µM (Ki) | [22] |

| 2-Fluoro-3-deaza-adenosine | Adenosine Kinase (M. tuberculosis) | Substrate | [23] |

| 3-Fluoro-3-deaza-adenosine | Adenosine Kinase (M. tuberculosis) | Substrate | [23] |

| 2,3-Difluoro-3-deaza-adenosine | Adenosine Kinase (M. tuberculosis) | Substrate | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay (CCK-8)

This protocol is used to determine the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

96-well microplates

-

This compound or its derivatives

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.[14]

Western Blot Analysis for Protein Expression

This protocol is used to analyze the expression levels of proteins involved in signaling pathways affected by this compound.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate total protein from cell lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

In Vitro Enzyme Inhibition Assay (Adenosine Kinase)

This protocol is used to determine the inhibitory activity of this compound and its derivatives against adenosine kinase.

Materials:

-

Purified adenosine kinase

-

Adenosine

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (this compound or derivatives)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the assay buffer, adenosine kinase, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature.

-

Initiate the reaction by adding ATP and adenosine.

-

Allow the reaction to proceed for a specific time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

In Vitro Enzyme Inhibition Assay (S-adenosylhomocysteine Hydrolase)

This protocol is used to determine the inhibitory activity of this compound and its derivatives against SAHH.

Materials:

-

Purified S-adenosylhomocysteine hydrolase

-

S-adenosylhomocysteine (SAH)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Test compounds

-

DTNB (Ellman's reagent)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a cuvette or microplate well, combine the assay buffer, SAHH, and the test compound.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding SAH.

-

Monitor the production of homocysteine by measuring the increase in absorbance at 412 nm due to the reaction of homocysteine with DTNB.

-

Calculate the initial reaction rates at different inhibitor concentrations to determine the IC50 or Ki value.[24]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological activities of this compound.

Caption: Mechanism of action of this compound.

Caption: this compound-mediated activation of the RIG-I/NF-κB signaling pathway.

Caption: Inhibition of the glycolytic pathway in Trypanosoma by this compound.

Caption: General experimental workflow for the biological characterization of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in drug development. Their multifaceted mechanism of action, encompassing the disruption of nucleic acid synthesis, inhibition of key metabolic enzymes, and modulation of cellular signaling pathways, provides a strong rationale for their continued investigation as anticancer, antiviral, and antiparasitic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of these promising therapeutic leads. Future studies should focus on the development of derivatives with improved selectivity and reduced toxicity to enhance their clinical applicability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure-Guided Drug Design of 6-Substituted Adenosine Analogues as Potent Inhibitors of Mycobacterium tuberculosis Adenosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and characterization of a unique adenosine kinase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoglycerate kinase 1 (PGK1) in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits PRRSV replication via RIG-I/NF-κB pathways and interrupting viral nsp2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ias.ac.in [ias.ac.in]

- 17. Antiviral activity of C-5 substituted this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Drug repurposing screens identify this compound as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New adenosine kinase inhibitors with oral antiinflammatory activity: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 22. S-adenosylhomocysteine-hydrolase from bovine kidney: enzymatic and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of 3-deaza-adenosine analogues as ligands for adenosine kinase and inhibitors of Mycobacterium tuberculosis growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Early Antineoplastic Activity of Tubercidin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubercidin (7-deazaadenosine), a pyrrolopyrimidine nucleoside antibiotic isolated from Streptomyces tubercidicus, emerged in the mid-20th century as a compound of significant interest for its potent biological activities, including its potential as an antineoplastic agent. As an adenosine analog, its mechanism of action is deeply rooted in the fundamental processes of nucleic acid and protein synthesis. This technical guide provides an in-depth review of the early foundational studies that characterized the anticancer properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the initial understanding of its mechanism of action.

Quantitative Data from Early Antineoplastic Studies

The initial investigations into this compound's anticancer effects spanned a range of in vitro and in vivo models, as well as early-phase human clinical trials. The following tables summarize the key quantitative findings from this early period of research.

In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | Metric | Value | Reference |

| HeLa | Cervical Carcinoma | ID50 (50% Inhibitory Dose) | 0.01 µg/mL | [1][2] |

| L1210 | Murine Leukemia | - | "Very potent growth inhibitor" | [3] |

| P388 | Murine Leukemia | - | "Potent cytotoxic activity" | [4] |

| A549 | Lung Carcinoma | - | "Potent cytotoxic activity" | [4] |

Note: Early studies often reported inhibitory doses rather than the modern IC50 values and sometimes described potency qualitatively.

In Vivo Animal Study Data

| Animal Model | Tumor Model | Treatment Schedule | Key Finding(s) | Reference(s) |

| Swiss mice | Ehrlich ascites carcinoma | 0.125 - 2.0 mg/kg/day for 7 days (i.p.) | Increased survival time; some cures at higher doses. | [5] |

| Mice | Sarcoma 180 (ascites) | 0.25 - 2.0 mg/kg/day for 7 days (i.p.) | Increased survival time; some cures at higher doses. | [5] |

| Mice | Adenocarcinoma 755 | 1.25 mg/kg/day | 50% inhibition of tumor growth. | [6] |

Early Phase I Clinical Trial Data (NSC-56408)

| Parameter | Finding |

| Number of Patients | 93 |

| Diseases | Advanced neoplastic disease |

| Toxicity | |

| Nephrotoxicity | Observed in 18 cases |

| Local vein irritation | Observed in 12 cases |

| Antitumor Response | |

| Suggestive Response | 3 cases of primary carcinoma of the pancreas |

Reference: Bisel, H. F., et al. (1970). Cancer Research, 30(1), 76-78.[7]

Mechanism of Action

Early investigations into this compound's mechanism of action identified it as a fraudulent nucleoside. Its structural similarity to adenosine allows it to be readily taken up by cells and incorporated into crucial metabolic pathways, leading to cytotoxic effects.

Key Mechanistic Steps:

-

Cellular Uptake: this compound enters the cell, likely via nucleoside transport mechanisms.

-

Phosphorylation: Once inside the cell, it is phosphorylated by adenosine kinase to its monophosphate form (TuMP), and subsequently to its di- and triphosphate forms (TuDP and TuTP).

-

Incorporation into Nucleic Acids: this compound triphosphate (TuTP) is incorporated into both RNA and DNA in place of adenosine triphosphate (ATP). This incorporation disrupts the normal processing and function of these nucleic acids.[8]

-

Inhibition of Synthesis: The presence of this compound and its metabolites interferes with multiple enzymatic processes, leading to the inhibition of DNA, RNA, and protein synthesis.[9]

References

- 1. This compound (7-Deazaadenosine) | Nucleoside Antibiotic | AmBeed.com [ambeed.com]

- 2. Harry Bisel - Wikipedia [en.wikipedia.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. 1,3,5-Triazine-based analogues of purine: From isosteres to privileged scaffolds in medicinal chemistry [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on the coronary dilator actions of some adenosine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Uncoupling of nucleo-cytoplasmic RNA export and localization during stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tubercidin: Mechanism and Application of a 7-Deazaadenosine Antimetabolite